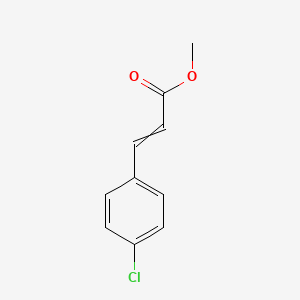

Methyl 4-chlorocinnamate

Description

Methyl 4-chlorocinnamate (CAS: 7560-44-3; molecular formula: C₁₀H₉ClO₂) is an ester derived from 4-chlorocinnamic acid. It is synthesized via esterification of 4-chlorocinnamic acid with methanol under acidic conditions, typically using sulfuric acid as a catalyst . The compound is a white crystalline solid with a melting point of 74–76°C . Structurally, it features a chlorinated phenyl ring conjugated to a methyl acrylate group, contributing to its lipophilic properties and bioactivity.

This compound has demonstrated antimicrobial activity, particularly against Staphylococcus aureus (MIC = 5.09 μmol/mL), though it exhibits weaker antifungal potency compared to structurally modified analogs . Its simplicity in structure (short alkyl chain and absence of heteroatoms) makes it a baseline compound for studying structure-activity relationships (SAR) in 4-chlorocinnamate derivatives.

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

methyl 3-(4-chlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3 |

InChI Key |

IIBXQGYKZKOORG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Steglich Esterification

The Steglich method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate 4-chlorocinnamic acid. Reported in PMC, this method achieves:

Mitsunobu Reaction

Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine , the Mitsunobu reaction facilitates esterification under mild conditions (0°C to room temperature), yielding 76–92%.

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Environmental Impact |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Glycine | Anhydrous Methanol | Reflux | 81–85% | Low (non-toxic catalyst) |

| Ionic Liquid Catalysis | [bmim]₂CO₃, TBAB | Methyl Acetate | ≤5°C to RT | 87% | Moderate (recyclable solvents) |

| Oxidative Esterification | Iron(II) Phthalocyanine | Acetonitrile | Ambient | 87% | Low (aerobic, no heavy metals) |

| Steglich Esterification | DCC, DMAP | Dichloromethane | RT | 72–98% | High (toxic reagents, DCM use) |

Factors Influencing Yield and Selectivity

Catalyst Selection

Glycine in Knoevenagel condensation minimizes racemization compared to alkaline catalysts. Iron-phthalocyanine’s π-conjugation enhances electron transfer in oxidative esterification, reducing side products.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates in oxidative routes, while methanol’s polarity accelerates Knoevenagel kinetics.

Reaction Time and Temperature

Extended reflux (>6 hr) in one-pot synthesis ensures complete condensation but risks decomposition. Ambient oxidative methods balance speed and stability.

Industrial and Environmental Considerations

The one-pot Knoevenagel method is favored for scalability, costing $12–15/kg versus $20–25/kg for ionic liquid routes. Oxidative esterification’s low energy input (25–30°C) and absence of halide waste position it as a sustainable alternative .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorocinnamate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form p-chlorocinnamic acid.

Reduction: Reduction of the ester can yield p-chlorocinnamyl alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

- p-Chlorocinnamic acid. p-Chlorocinnamyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Methyl 4-Chlorocinnamate

This compound can be synthesized using a one-pot method involving non-toxic glycine as a catalyst. The process utilizes p-chlorobenzaldehyde and diethyl malonate as main raw materials in anhydrous methanol. The reaction proceeds through hydrolysis, acidification, and Knoevenagel condensation, resulting in high yields and lower environmental impact compared to traditional methods that often use toxic solvents .

Synthesis Process Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Diethyl malonate, anhydrous methanol | Room temperature for 1-1.5 hours | Formation of intermediate |

| 2 | 4-chloro-benzaldehyde, glycine catalyst | Reflux for 5-6 hours followed by reduced-pressure backflow for 1-2 hours | Formation of this compound |

| 3 | Ice-water mixture | Filtration and drying | Pure this compound obtained |

This method is advantageous for industrial production due to its cost-effectiveness and compliance with green chemistry principles.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains, including Staphylococcus aureus and several Candida species. The compound was evaluated for its minimum inhibitory concentration (MIC), demonstrating significant bioactivity.

Antimicrobial Efficacy Data

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Candida albicans | 100 |

| Candida glabrata | 200 |

| Pseudomonas aeruginosa | >200 |

The mechanism of action involves interaction with the cell membrane components of fungi, particularly ergosterol, leading to cell lysis .

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications beyond its antimicrobial properties. It has been identified as a promising candidate in the treatment of conditions such as:

- Muscle Spasms : Its derivatives are being explored for use in treating muscle spasms associated with multiple sclerosis and spinal cord injuries.

- Dependence Disorders : Recent studies indicate efficacy in reducing dependencies on substances like alcohol and nicotine .

- Antifungal Treatments : Due to its antifungal activity, it may serve as a lead compound for developing new antifungal agents .

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound derivatives against clinical isolates of Candida. The study emphasized the need for further exploration of these compounds in clinical settings to validate their efficacy .

- Pharmacological Research : Research conducted on the pharmacological effects of this compound derivatives showed enhanced bioactivity when modifications were made to the ester group, suggesting that structural variations could optimize therapeutic outcomes .

Mechanism of Action

The mechanism of action of p-chlorocinnamic acid methyl ester, particularly its antimicrobial activity, involves the inhibition of key enzymes in microbial cells. For instance, it has been shown to inhibit the enzyme 14-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound can interact with other molecular targets, such as proteins and nucleic acids, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comprehensive comparison of methyl 4-chlorocinnamate with other 4-chlorocinnamate esters highlights critical differences in physicochemical properties, bioactivity, and structural influences.

Table 1: Comparative Analysis of 4-Chlorocinnamate Derivatives

Key Findings from Comparative Studies

Antibacterial Activity :

this compound (1) is uniquely active against S. aureus (MIC = 5.09 μmol/mL), while analogs with longer alkyl chains (e.g., ethyl, decyl) or aromatic substituents (e.g., compound 9 ) lack antibacterial efficacy . This suggests that minimal steric hindrance from the methyl group facilitates interactions with bacterial targets.

Antifungal Activity: Chain Length and Heteroatoms: Increasing alkyl chain length beyond methyl (e.g., ethyl 2, decyl 8) reduces antifungal activity, but the introduction of a methoxy group (compound 6) enhances potency (MIC = 2.08 μmol/mL) due to improved hydrogen bonding or polarity . Terpenic Substructure: Perillyl 4-chlorocinnamate (11) exhibits exceptional antifungal activity (MIC = 0.024 μmol/mL against C. guilliermondii), attributed to the perillyl group’s lipophilic terpene structure, which may enhance membrane penetration .

Molecular Docking Insights: Derivatives with heteroatoms or terpenic groups exhibit higher affinity for fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis. This compound’s lower affinity aligns with its weaker antifungal profile .

Lipophilicity and Bioactivity :

While increased lipophilicity (e.g., decyl 8 ) can restore partial activity in long-chain esters, excessive hydrophobicity (e.g., pentyl 7 ) leads to inactivity, emphasizing an optimal balance for membrane interaction .

Q & A

Q. What are the established synthetic routes for methyl 4-chlorocinnamate, and how are they optimized for yield and purity?

this compound is typically synthesized via esterification of 4-chlorocinnamic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key optimization steps include controlling reaction temperature (60–80°C), solvent selection (dry methanol), and purification via recrystallization or column chromatography. Characterization relies on (e.g., δ 7.63 ppm for the α,β-unsaturated proton) and for boron-containing intermediates . Yield improvements (>60%) are achieved by avoiding hydrolysis side reactions and using anhydrous conditions.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Essential techniques include:

- : Identification of the α,β-unsaturated system (doublet at δ 7.63 ppm, ) and aromatic protons (δ 7.45–7.36 ppm) .

- IR Spectroscopy: C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at 196 (C₁₀H₉ClO₂) and fragmentation patterns to confirm substituents.

Q. What are the standard protocols for testing the antimicrobial activity of this compound derivatives?

Use microdilution assays to determine minimum inhibitory concentrations (MIC) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Prepare serial dilutions in 96-well plates, incubate at 37°C for 24 hours, and assess growth inhibition. Include positive controls (e.g., ampicillin) and validate results via colony-forming unit (CFU) counts .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, isomerization (E/Z), or impurities. For example, shifts vary in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding. Use high-resolution NMR (500 MHz+) and spiking experiments with authentic standards. For E/Z isomerization, employ NOESY or HPLC to confirm configuration .

Q. What mechanistic insights explain the variable antimicrobial efficacy of this compound analogs?

Activity depends on substituent electronegativity and lipophilicity. Chlorine at the 4-position enhances membrane penetration, while ester groups influence hydrolysis rates. For example, dodecyl 4-chlorocinnamate (log ~5.2) shows higher antifungal activity (MIC = 8 µg/mL) due to improved lipid bilayer interaction, whereas polar analogs (e.g., compound 10 ) are less effective .

Q. How do environmental degradation pathways impact the stability of this compound in microbial studies?

Aerobic degradation via hydrolytic dechlorination (e.g., by Pseudomonas spp.) converts this compound to 4-hydroxycinnamate, reducing bioactivity. Monitor degradation using LC-MS and adjust experimental timelines to account for metabolite formation. Anaerobic conditions favor reductive dechlorination, producing non-toxic byproducts .

Methodological Guidance

Q. How should researchers design experiments to address low yields in esterification reactions?

Q. What statistical approaches are recommended for analyzing antimicrobial data with high variability?

Apply ANOVA with Tukey’s post-hoc test for MIC comparisons across strains. For non-normal data, use non-parametric tests (Kruskal-Wallis). Report 95% confidence intervals and validate with replicate experiments () .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.